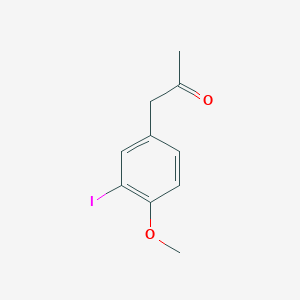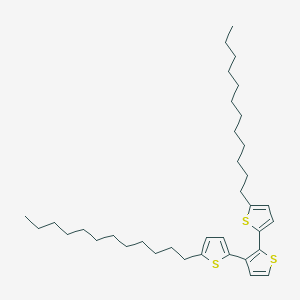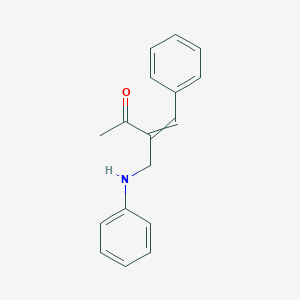
3-(Anilinomethyl)-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Anilinomethyl)-4-phenylbut-3-en-2-one is an organic compound characterized by its unique structure, which includes an anilinomethyl group and a phenylbutenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anilinomethyl)-4-phenylbut-3-en-2-one typically involves the reaction of aniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between aniline and 4-phenylbut-3-en-2-one in the presence of a catalyst such as p-toluenesulfonic acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Anilinomethyl)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Anilinomethyl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to disrupt bacterial cell membranes, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with essential bacterial enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
3-(Anilinomethyl)-4-phenylbutan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-(Anilinomethyl)-3-phenylbut-3-en-2-one: Similar structure but with different positioning of the anilinomethyl group.
3-(Anilinomethyl)-4-phenylpent-3-en-2-one: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-(Anilinomethyl)-4-phenylbut-3-en-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
873849-66-2 |
|---|---|
Molekularformel |
C17H17NO |
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
3-(anilinomethyl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H17NO/c1-14(19)16(12-15-8-4-2-5-9-15)13-18-17-10-6-3-7-11-17/h2-12,18H,13H2,1H3 |
InChI-Schlüssel |
GKSRDQUSTUIKAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


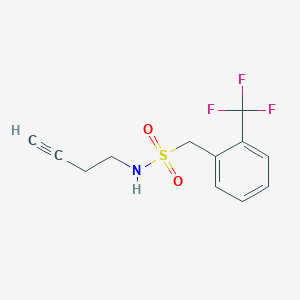
![Methyl 15-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentadecanoate](/img/structure/B14203703.png)
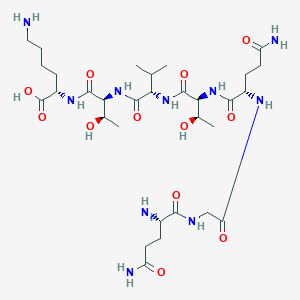

![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
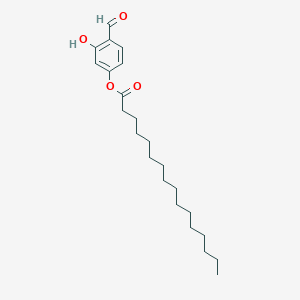
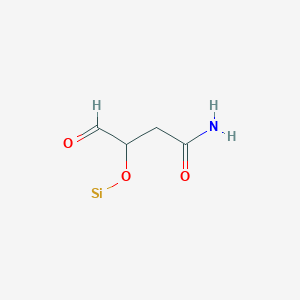
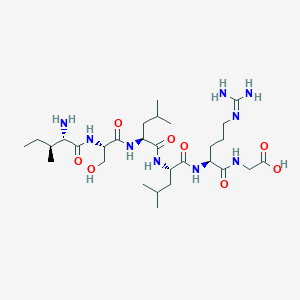
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
